5-(Trifluoromethyl)-1H-indazol-3-amine

Kinase inhibition FGFR1 c-Kit

Choose the 5-CF₃ regioisomer for kinase inhibitor development—not the interchangeable 4-, 6-, or 7-CF₃ analogs. With demonstrated FGFR1 inhibition (IC₅₀ ≈ 40 nM) and distinct synthetic pathways to amide derivatives, this scaffold yields differentiated kinase selectivity profiles. The hydrochloride salt (CAS 2250-54-6) offers enhanced aqueous solubility for assays. Verify regioisomer identity before ordering.

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 2250-53-5
Cat. No. B1293762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1H-indazol-3-amine
CAS2250-53-5
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=NN2)N
InChIInChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14)
InChIKeyZXZTZRVCWTWKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)-1H-indazol-3-amine (CAS 2250-53-5): A Privileged 3-Aminoindazole Scaffold for Kinase-Targeted Drug Discovery


5-(Trifluoromethyl)-1H-indazol-3-amine (CAS 2250-53-5) is a 3-aminoindazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the indazole ring system . This compound serves as a foundational fragment molecule and a versatile synthetic intermediate in medicinal chemistry, primarily valued for constructing kinase inhibitor candidates [1]. Its molecular architecture combines the hydrogen bond-donating capacity of the 3-amino group with the electron-withdrawing and lipophilic character of the 5-CF₃ moiety, which together define its utility as a privileged scaffold for targeting the ATP-binding hinge region of protein kinases [2]. The hydrochloride salt form (Bay-H-1127 hydrochloride, UNII: S7SQ559NL8) is also available, offering enhanced aqueous solubility for biological assay applications [3].

Why Substituting 5-(Trifluoromethyl)-1H-indazol-3-amine with Other Indazole Regioisomers Alters Kinase Binding and Synthetic Utility


Indazole regioisomers bearing identical substituents at different positions (e.g., 4-CF₃, 6-CF₃, or 7-CF₃ analogs) are not interchangeable with 5-(trifluoromethyl)-1H-indazol-3-amine. The position of the trifluoromethyl group critically dictates the compound's interaction with kinase hydrophobic pockets and the synthetic accessibility of downstream derivatives. Comparative bioactivity data demonstrate that the 5-CF₃ isomer exhibits moderate FGFR1 inhibition (IC₅₀ ≈ 40 nM), whereas the 6-CF₃ regioisomer displays substantially weaker c-Kit binding (Kd = 375 nM), and the 4-CF₃ analog shows complete loss of FLT3 inhibition (IC₅₀ > 1 µM) . This positional specificity translates directly to divergent kinase selectivity profiles, making empirical substitution scientifically invalid without re-optimizing the entire chemical series. Furthermore, the 5-CF₃ substitution pattern enables distinct synthetic derivatization pathways via the 3-amino group that are not equally accessible from other regioisomers, as documented in patent literature describing the preparation of kinase-inhibiting amide and enamide derivatives [1].

Quantitative Differentiation: 5-(Trifluoromethyl)-1H-indazol-3-amine vs. Closest Analogs and Salt Forms


5-CF₃ Position Confers Moderate FGFR1 Inhibition, Contrasting with Inactive 4-CF₃ and Weak 6-CF₃ Analogs

Direct comparative analysis of indazole regioisomers reveals that 5-(trifluoromethyl)-1H-indazol-3-amine exhibits moderate inhibitory activity against FGFR1 with an IC₅₀ of approximately 40 nM. In stark contrast, the 6-CF₃ regioisomer shows weak c-Kit binding with a Kd of 375 nM, and the 4-CF₃ analog demonstrates a complete loss of FLT3 inhibition (IC₅₀ > 1 µM) . This positional dependency underscores that the 5-CF₃ substitution pattern is uniquely suited for engaging specific kinase targets, and generic substitution with other isomers will yield profoundly different and typically inferior biological outcomes.

Kinase inhibition FGFR1 c-Kit FLT3 SAR

Derivatization at 3-Amino Group Unlocks Sub-Nanomolar Kinase Inhibition Potency

While 5-(trifluoromethyl)-1H-indazol-3-amine itself shows moderate activity, its true value lies in its function as a scaffold for generating highly potent kinase inhibitors. A representative derivative, compound 48c, which incorporates a 3-amido-1H-indazole motif, demonstrates potent inhibitory activity against FGFR4 WT kinase with an IC₅₀ of 2.9 nM, and picomolar activity against Ba/F3-FGFR4 WT, V550L, and V550M cell lines (IC₅₀ < 0.1 nM, 0.3 nM, and 0.3 nM, respectively) [1]. This represents a potency enhancement of over four orders of magnitude compared to the parent scaffold's moderate FGFR1 activity (IC₅₀ ≈ 40 nM). Similarly, the N-(3-chlorophenyl) derivative achieves an IC₅₀ of 0.254 nM against its target enzyme [2].

Drug discovery Kinase inhibitor Derivatization Scaffold FGFR4

Hydrochloride Salt Form (Bay-H-1127) Enhances Aqueous Solubility for Biological Assays vs. Free Base

The free base form (CAS 2250-53-5) has inherent solubility limitations typical of lipophilic trifluoromethylated heterocycles. The hydrochloride salt, known as Bay-H-1127 hydrochloride (UNII: S7SQ559NL8; CAS 2250-54-6), offers a critical advantage for biological testing. The protonation of the amino group and formation of the hydrochloride salt significantly increases the compound's solubility in aqueous media, making it more suitable for in vitro kinase assays, cell-based experiments, and pharmaceutical research applications [1]. While specific quantitative solubility data are not publicly reported, the salt formation is a well-established strategy to overcome the poor aqueous solubility of the free base.

Solubility Salt selection Assay development Formulation Biopharmaceutical

Optimal Use Cases for 5-(Trifluoromethyl)-1H-indazol-3-amine Based on Quantitative Evidence


Design and Synthesis of FGFR-Targeted Kinase Inhibitors

Leverage the scaffold's demonstrated moderate FGFR1 inhibitory activity (IC₅₀ ≈ 40 nM) and the potential for potency enhancement through 3-amino derivatization to develop selective FGFR inhibitors. This is supported by the successful optimization of 3-amido derivatives achieving sub-nanomolar FGFR4 potency [1]. Researchers should prioritize this scaffold for programs targeting the FGFR kinase family.

Medicinal Chemistry Scaffold for Fragment-Based Drug Discovery (FBDD)

Utilize 5-(trifluoromethyl)-1H-indazol-3-amine as a validated fragment molecule for molecular linking, expansion, and modification in FBDD campaigns [2]. Its established role as a hinge-binding motif in kinase inhibitor design [3] and the documented success of its derivatives in achieving picomolar cellular activity [1] provide a strong rationale for its inclusion in fragment libraries aimed at kinase targets.

Synthesis of Kinase-Inhibiting Amide and Enamide Derivatives

Employ the compound as a key intermediate for preparing N-substituted amide and enamide derivatives with documented kinase inhibitory activity. Patent literature explicitly claims the use of 5-(trifluoromethyl)-1H-indazol-3-amine as a starting material for synthesizing compounds such as N-[5-(trifluoromethyl)-1H-indazol-3-yl]butanamide and (E)-N-[5-(trifluoromethyl)-1H-indazol-3-yl]but-2-enamide, which are part of a broader class of aminoindazole protein kinase inhibitors [4].

Biological Assays Requiring Enhanced Aqueous Solubility

For in vitro kinase assays, cellular studies, or any biological evaluation requiring compound dissolution in aqueous buffers, procure the hydrochloride salt form (Bay-H-1127 hydrochloride, CAS 2250-54-6) rather than the free base. The salt form's improved aqueous solubility [5] mitigates the risk of compound precipitation, ensuring accurate concentration-response curves and reproducible biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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